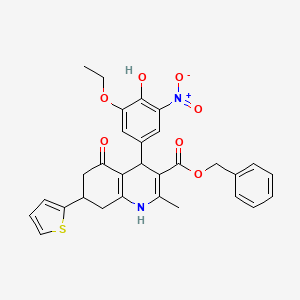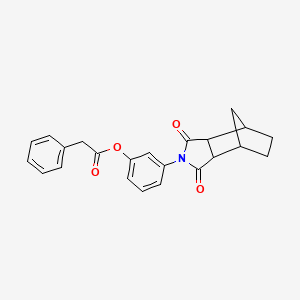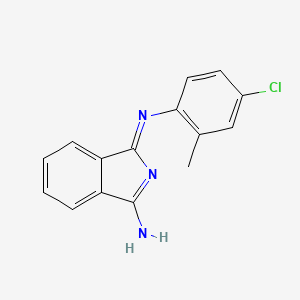
Benzyl 4-(3-ethoxy-4-hydroxy-5-nitrophenyl)-2-methyl-5-oxo-7-(thiophen-2-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
ベンジル 4-(3-エトキシ-4-ヒドロキシ-5-ニトロフェニル)-2-メチル-5-オキソ-7-(チオフェン-2-イル)-1,4,5,6,7,8-ヘキサヒドロキノリン-3-カルボキシレートは、ヘキサヒドロキノリン類に属する複雑な有機化合物です。この化合物は、ベンジル基、ニトロフェニル基、エトキシ基、ヒドロキシ基、チオフェニル基、カルボキシレート基を含むユニークな構造が特徴です。
準備方法
合成ルートと反応条件
ベンジル 4-(3-エトキシ-4-ヒドロキシ-5-ニトロフェニル)-2-メチル-5-オキソ-7-(チオフェン-2-イル)-1,4,5,6,7,8-ヘキサヒドロキノリン-3-カルボキシレートの合成は、通常、複数ステップのプロセスを伴います。一般的な方法の1つは、適切な触媒の存在下でアルデヒド、β-ケトエステル、酢酸アンモニウムを縮合させるハントッシェ反応です。反応条件には、反応が完全に進行するように、混合物をエタノールまたは別の適切な溶媒中で数時間還流することがよく含まれます。
工業生産方法
工業的な設定では、この化合物の生産には、反応条件を最適化し、収率を向上させるために連続フローリアクターを使用することが含まれます。ハイスループットスクリーニング技術の使用は、最も効率的な触媒と反応条件を特定するのにも役立ちます。さらに、再結晶やクロマトグラフィーなどの精製方法が用いられ、目的の生成物を高純度で得ることができます。
化学反応の分析
反応の種類
ベンジル 4-(3-エトキシ-4-ヒドロキシ-5-ニトロフェニル)-2-メチル-5-オキソ-7-(チオフェン-2-イル)-1,4,5,6,7,8-ヘキサヒドロキノリン-3-カルボキシレートは、以下を含むさまざまな化学反応を起こすことができます。
酸化: 過マンガン酸カリウムまたは三酸化クロムなどの酸化剤を用いて、ヒドロキシ基をカルボニル基に酸化することができます。
還元: パラジウム触媒存在下での水素ガスなどの還元剤を用いて、ニトロ基をアミノ基に還元することができます。
置換: 求核置換反応を用いて、エトキシ基を他のアルキル基またはアリール基に置換することができます。
一般的な試薬と条件
酸化: 酸性または塩基性媒体中の過マンガン酸カリウム。
還元: 炭素担持パラジウム触媒を用いた水素ガス。
置換: 水素化ナトリウムなどの塩基の存在下でのハロアルカンまたはハロアレーン。
生成される主な生成物
酸化: カルボニル誘導体の生成。
還元: アミノ誘導体の生成。
置換: さまざまなアルキル誘導体またはアリール誘導体の生成。
科学研究への応用
ベンジル 4-(3-エトキシ-4-ヒドロキシ-5-ニトロフェニル)-2-メチル-5-オキソ-7-(チオフェン-2-イル)-1,4,5,6,7,8-ヘキサヒドロキノリン-3-カルボキシレートは、以下を含むいくつかの科学研究への応用があります。
医薬品化学: 特定の酵素や受容体を標的とする新薬開発のためのリード化合物としての可能性。
有機合成: より複雑な有機分子の合成における中間体として使用されます。
材料科学: ユニークな電子特性または光学特性を持つ新しい材料の開発における可能性が調査されています。
科学的研究の応用
Benzyl 4-(3-ethoxy-4-hydroxy-5-nitrophenyl)-2-methyl-5-oxo-7-(thiophen-2-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate has several scientific research applications, including:
Medicinal Chemistry: Potential use as a lead compound for the development of new drugs targeting specific enzymes or receptors.
Organic Synthesis: Utilized as an intermediate in the synthesis of more complex organic molecules.
Materials Science: Investigated for its potential use in the development of new materials with unique electronic or optical properties.
作用機序
ベンジル 4-(3-エトキシ-4-ヒドロキシ-5-ニトロフェニル)-2-メチル-5-オキソ-7-(チオフェン-2-イル)-1,4,5,6,7,8-ヘキサヒドロキノリン-3-カルボキシレートの作用機序には、酵素や受容体などの特定の分子標的との相互作用が含まれます。複数の官能基の存在により、水素結合、疎水性相互作用、π-πスタッキングなど、さまざまな相互作用を形成することができます。これらの相互作用は、標的分子の活性を調節し、所望の生物学的または化学的効果をもたらす可能性があります。
類似化合物の比較
類似化合物
- ベンジル 4-(3-メトキシ-4-ヒドロキシ-5-ニトロフェニル)-2-メチル-5-オキソ-7-(チオフェン-2-イル)-1,4,5,6,7,8-ヘキサヒドロキノリン-3-カルボキシレート
- ベンジル 4-(3-エトキシ-4-ヒドロキシ-5-アミノフェニル)-2-メチル-5-オキソ-7-(チオフェン-2-イル)-1,4,5,6,7,8-ヘキサヒドロキノリン-3-カルボキシレート
独自性
ベンジル 4-(3-エトキシ-4-ヒドロキシ-5-ニトロフェニル)-2-メチル-5-オキソ-7-(チオフェン-2-イル)-1,4,5,6,7,8-ヘキサヒドロキノリン-3-カルボキシレートの官能基のユニークな組み合わせにより、独特の化学的および生物学的特性がもたらされます。
類似化合物との比較
Similar Compounds
- Benzyl 4-(3-methoxy-4-hydroxy-5-nitrophenyl)-2-methyl-5-oxo-7-(thiophen-2-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate
- Benzyl 4-(3-ethoxy-4-hydroxy-5-aminophenyl)-2-methyl-5-oxo-7-(thiophen-2-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate
Uniqueness
The unique combination of functional groups in Benzyl 4-(3-ethoxy-4-hydroxy-5-nitrophenyl)-2-methyl-5-oxo-7-(thiophen-2-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate provides it with distinct chemical and biological properties
特性
分子式 |
C30H28N2O7S |
|---|---|
分子量 |
560.6 g/mol |
IUPAC名 |
benzyl 4-(3-ethoxy-4-hydroxy-5-nitrophenyl)-2-methyl-5-oxo-7-thiophen-2-yl-4,6,7,8-tetrahydro-1H-quinoline-3-carboxylate |
InChI |
InChI=1S/C30H28N2O7S/c1-3-38-24-15-20(13-22(29(24)34)32(36)37)27-26(30(35)39-16-18-8-5-4-6-9-18)17(2)31-21-12-19(14-23(33)28(21)27)25-10-7-11-40-25/h4-11,13,15,19,27,31,34H,3,12,14,16H2,1-2H3 |
InChIキー |
BPUAFEQTSKMMFP-UHFFFAOYSA-N |
正規SMILES |
CCOC1=CC(=CC(=C1O)[N+](=O)[O-])C2C3=C(CC(CC3=O)C4=CC=CS4)NC(=C2C(=O)OCC5=CC=CC=C5)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![methyl 2-{3-hydroxy-5-(4-methoxyphenyl)-4-[(2-methyl-4-propoxyphenyl)carbonyl]-2-oxo-2,5-dihydro-1H-pyrrol-1-yl}-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B11622713.png)
![3-[(Z)-(3-Isobutyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-(1-piperidinyl)-4H-pyrido[1,2-A]pyrimidin-4-one](/img/structure/B11622715.png)
![ethyl 2-[(4E)-4-(3,4-dimethoxybenzylidene)-3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B11622718.png)
![6-Amino-4-(4-bromophenyl)-1,3-diphenyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B11622723.png)
![N'-[(2E,3E)-4-(1,3-benzodioxol-5-yl)but-3-en-2-ylidene]-5-chloro-2-hydroxybenzohydrazide](/img/structure/B11622728.png)
![N-[2-(4-Methoxyphenyl)ethyl]-2-[N-(2-methoxyphenyl)methanesulfonamido]acetamide](/img/structure/B11622729.png)
![N-ethyl-4-[2-({[4-(4-methylphenyl)-2,6-dioxocyclohexylidene]methyl}amino)ethyl]piperazine-1-carbothioamide](/img/structure/B11622730.png)
![5-(4-chlorophenyl)-1-[2-(dimethylamino)ethyl]-3-hydroxy-4-[2-methyl-4-(prop-2-en-1-yloxy)benzoyl]-2,5-dihydro-1H-pyrrol-2-one](/img/structure/B11622735.png)
![4-[4-(allyloxy)-3-methylbenzoyl]-1-[2-(diethylamino)ethyl]-5-(3,4-dimethoxyphenyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11622751.png)
![4-[4-(4-Fluorobenzyl)piperazin-1-yl]-6-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine](/img/structure/B11622755.png)


![diallyl 2,6-dimethyl-4-[3-(4-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]-1,4-dihydro-3,5-pyridinedicarboxylate](/img/structure/B11622771.png)
